N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide
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Overview
Description
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields and easy workup . The reaction conditions are optimized to ensure high purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazoline compounds. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .
Scientific Research Applications
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Due to its enzyme inhibition properties, the compound is being explored for its potential in treating diseases like tuberculosis and diabetes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), inhibiting their activity. This inhibition disrupts essential metabolic pathways in pathogens like Mycobacterium tuberculosis, leading to their death . Additionally, the compound’s ability to inhibit β-glucosidase suggests its potential in managing diabetes by regulating glucose levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide include:
- 2-Methyl-5,6,7,8-tetrahydroquinoxaline
- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which allows it to interact with a unique set of molecular targets. This specificity enhances its potential as a therapeutic agent, particularly in the treatment of diseases like tuberculosis and diabetes .
Properties
IUPAC Name |
N-(2-methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-12(16)15-11-6-4-5-10-9(11)7-13-8(2)14-10/h3,7,11H,1,4-6H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFQRJUNSTULGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(CCCC2=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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